3|A,5|A-Tetrahydronorethisterone
Overview
Description
3|A,5|A-Tetrahydronorethisterone: is a tetrahydro derivative of norethindrone, a synthetic progestin. This compound is known for its role in various biological processes and is often used in scientific research for its unique properties .
Mechanism of Action
Target of Action
3|A,5|A-Tetrahydronorethisterone, also known as 3α,5α-Tetrahydronorethisterone, is a synthetic hormone that belongs to the group of progestins . It primarily targets the progesterone receptor, which plays a crucial role in the menstrual cycle and pregnancy .
Mode of Action
As a progestin, this compound acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. This interaction results in changes in the expression of specific genes, leading to the physiological effects associated with progesterone .
Biochemical Pathways
The metabolism of this compound is similar to that of testosterone and nandrolone, primarily via reduction of the Δ4 double bond to 5α- and 5β-dihydronorethisterone, followed by the reduction of the C3 keto group to the four isomers of 3,5-tetrahydronorethisterone . These metabolic pathways can have downstream effects on various physiological processes, including reproductive function and the menstrual cycle .
Pharmacokinetics
It is known that norethisterone, a related compound, is extensively metabolized, primarily in the liver, to a number of metabolites . The enzymes predominantly involved are 3α- and 3β-hydroxysteroid dehydrogenase (HSD) as well as 5α- and 5β-reductase . These metabolic processes can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a progestin. By activating the progesterone receptor, it can influence a range of processes, including the menstrual cycle, pregnancy, and various aspects of reproductive function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3|A,5|A-Tetrahydronorethisterone typically involves the reduction of norethindrone. The process includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired tetrahydro derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3|A,5|A-Tetrahydronorethisterone undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or alcohols using oxidizing agents like potassium permanganate.
Reduction: Further reduction to more saturated derivatives using agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: More saturated hydrocarbon derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 3|A,5|A-Tetrahydronorethisterone is used as a reference compound in analytical chemistry for the study of steroidal structures and reactions .
Biology: In biological research, it is used to study hormone receptor interactions and the effects of synthetic progestins on cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in hormone replacement therapy and contraceptive formulations .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs and formulations .
Comparison with Similar Compounds
Norethindrone: The parent compound, a synthetic progestin used in contraceptives.
5|A-Dihydronorethisterone: Another reduced derivative with distinct biological properties.
3|B,5|A-Tetrahydronorethisterone: An isomer with different stereochemistry.
Uniqueness: 3|A,5|A-Tetrahydronorethisterone is unique due to its specific tetrahydro structure, which imparts distinct biological and chemical properties compared to its parent compound and other derivatives. Its non-aromatizable nature makes it a valuable tool in studying estrogen-dependent processes without the confounding effects of aromatization.
Properties
IUPAC Name |
(3S,5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14-,15-,16+,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDZKJQFRFZZCW-WSIJOFGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439376 | |
Record name | 3|A,5|A-Tetrahydronorethisterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6424-05-1 | |
Record name | 3|A,5|A-Tetrahydronorethisterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 3α,5α-Tetrahydronorethisterone and its downstream effects?
A1: 3α,5α-Tetrahydronorethisterone exhibits estrogen-like effects primarily by interacting with estrogen receptors. [] This interaction can lead to various downstream effects, notably influencing the contractile response of the uterus to serotonin. [] Research suggests that the administration of 3α,5α-Tetrahydronorethisterone can induce uterine sensitivity to serotonin in a manner similar to, but less potent than, 17β-estradiol. []
Q2: How does the estrogenic potency of 3α,5α-Tetrahydronorethisterone compare to other related metabolites and 17β-estradiol?
A2: Studies comparing the estrogenic potency of norethisterone and its metabolites have shown the following order of potency based on effective dose 50: 17β-estradiol > 3β,5α-Tetrahydronorethisterone > 3α,5α-Tetrahydronorethisterone > Norethisterone > 5α-Norethisterone. [] This suggests that while 3α,5α-Tetrahydronorethisterone possesses estrogenic activity, it is less potent than both 17β-estradiol and 3β,5α-Tetrahydronorethisterone. []
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